molecular formula C6H14NO5+ B1203764 alpha-D-kanosamine(1+)

alpha-D-kanosamine(1+)

Cat. No.: B1203764
M. Wt: 180.18 g/mol
InChI Key: BQCCAEOLPYCBAE-RXRWUWDJSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

alpha-D-kanosamine(1+) is the conjugate acid of D-kanosamine, an amino sugar derivative also known as 3-amino-3-deoxy-D-glucose . It is a white, crystalline solid that is hygroscopic and requires storage under an inert atmosphere at -20°C . This compound serves as a crucial building block in the biosynthesis of important antibiotics. Specifically, it acts as the kanosamine donor in the enzymatic formation of kanamycins, where the enzyme 2'-deamino-2'-hydroxyneamine 1-alpha-D-kanosaminyltransferase (EC 2.4.1.301) from Streptomyces kanamyceticus transfers the kanosamine moiety from UDP-alpha-D-kanosamine to various acceptor molecules, leading to the production of kanamycin A, B, and C . As a standalone molecule, kanosamine itself exhibits antibiotic properties, functioning as an autoinducer in bacterial communication and demonstrating the ability to inhibit the growth of Saccharomyces cerevisiae and a range of human pathogenic fungi, including Candida albicans . The impact of activating the neotrehalosadiamine/kanosamine biosynthetic pathway on bacterial metabolism is an active area of research . This product is intended for use in analytical method development, method validation, and quality control applications within pharmaceutical research . It is supplied as a high-purity chemical reference standard and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H14NO5+

Molecular Weight

180.18 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]azanium

InChI

InChI=1S/C6H13NO5/c7-3-4(9)2(1-8)12-6(11)5(3)10/h2-6,8-11H,1,7H2/p+1/t2-,3+,4-,5-,6+/m1/s1

InChI Key

BQCCAEOLPYCBAE-RXRWUWDJSA-O

SMILES

C(C1C(C(C(C(O1)O)O)[NH3+])O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)[NH3+])O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)O)[NH3+])O)O

Origin of Product

United States

Scientific Research Applications

Medicinal Applications

  • Antimicrobial Activity
    • Mechanism: Alpha-D-kanosamine has demonstrated significant antimicrobial properties against various pathogens, including bacteria and fungi. It inhibits the growth of Candida albicans and other human pathogenic fungi .
    • Case Study: Research has shown that kanosamine biosynthesis occurs in Bacillus subtilis, which utilizes glucose-6-phosphate as a precursor. The enzymes involved in this pathway have been characterized, revealing their roles in producing kanosamine from glucose derivatives .
  • Antibiotic Development
    • Background: Kanosamine is recognized as a sugar antibiotic that can inhibit plant pathogens and yeast growth. Its biosynthetic pathway has been elucidated, indicating its potential for developing new antibiotics .
    • Research Insight: Studies indicate that kanosamine can be phosphorylated to form kanosamine-6-phosphate, which may enhance its biological activity and stability .

Biochemical Research

  • Enzyme Interactions
    • Study Findings: The structure of sugar aminotransferases involved in kanosamine biosynthesis has been analyzed, providing insights into how these enzymes function at the molecular level. For instance, the NtdA enzyme catalyzes the conversion of UDP-3-oxo-D-glucose to UDP-kanosamine .
    • Significance: Understanding these interactions is crucial for manipulating metabolic pathways to enhance the production of kanosamine for pharmaceutical applications.
  • Pathway Elucidation
    • Research Contributions: The identification of multiple pathways for kanosamine biosynthesis in different bacterial species highlights its versatility as a bioactive compound. These pathways involve complex enzymatic reactions that could be targeted for biotechnological applications .

Industrial Applications

  • Biotechnology
    • Application Potential: The ability to produce alpha-D-kanosamine through microbial fermentation processes opens avenues for its use in the biotechnology sector, particularly in developing sustainable production methods for pharmaceuticals and nutraceuticals.
    • Case Study Example: The use of engineered strains of Bacillus to optimize kanosamine production could lead to more efficient production systems in industrial settings.

Summary Table of Applications

Application AreaDescriptionNotable Findings
Antimicrobial ActivityInhibits growth of pathogens like Candida albicansEffective against various fungi and bacteria
Antibiotic DevelopmentPotential use as a sugar antibioticBiosynthetic pathways characterized
Enzyme InteractionsInsights into sugar aminotransferasesKey enzymes identified in kanosamine synthesis
Industrial BiotechnologyProduction via microbial fermentationSustainable production methods explored

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on β-D-glucosamine derivatives, particularly a (1→6)-linked β-D-glucosamine nonasaccharide synthesized for antitumor studies. Below is a systematic comparison with α-D-kanosamine(1+):

Structural and Configurational Differences

Feature α-D-Kanosamine(1+) (1→6)-linked β-D-Glucosamine Nonasaccharide
Anomeric Configuration α (axial OH group) β (equatorial OH group)
Charge State +1 (protonated amino group) Neutral (free amino group typically acetylated)
Glycosidic Linkage Not specified in evidence (1→6)-linkages in oligosaccharide backbone
Biological Role Hypothesized antimicrobial/antitumor Demonstrated antitumor activity in mice models

The α-configuration of kanosamine may confer distinct stereochemical interactions with enzymes or receptors compared to β-linked glucosamine derivatives. The cationic charge of α-D-kanosamine(1+) could enhance membrane permeability or electrostatic binding to DNA/RNA, whereas neutral glucosamine oligosaccharides rely on hydrogen bonding and hydrophobic interactions .

Preparation Methods

Chemical Synthesis via Stereoselective Aldol Condensation

The stereoselective synthesis of alpha-D-kanosamine derivatives was first achieved through an aldol condensation strategy employing a tricarbonyliron-α-aminodienone complex. As detailed by Thieme Connect , this method involves:

  • Aldol Reaction : A divalent tin enolate of N-Boc α-aminodienone-tricarbonyliron reacts with a multiprotected D-glyceraldehyde, yielding enantiomerically pure ketol diastereoisomers.

  • Reduction and Protection : Stereoselective reduction of the ketol intermediate followed by protective group manipulation ensures regiochemical fidelity.

  • Decomplexation and Ozonolysis : Removal of the tricarbonyliron moiety via decomplexation and subsequent ozonolysis generates multiprotected kanosamine, which is deprotected to yield alpha-D-kanosamine(1+) .

This route emphasizes high stereocontrol, with yields exceeding 70% at critical steps, though the multistep process limits scalability for industrial applications.

Microbial Biosynthesis Using Engineered Bacillus subtilis Operons

A scalable microbial pathway for alpha-D-kanosamine production was demonstrated using the ntd operon from Bacillus subtilis . The operon encodes three enzymes:

  • NtdC : Glucose-6-phosphate 3-dehydrogenase, oxidizing glucose-6-phosphate to 3-oxo-glucose-6-phosphate.

  • NtdA : Pyridoxal phosphate (PLP)-dependent aminotransferase, catalyzing the transamination of 3-oxo-glucose-6-phosphate to alpha-D-kanosamine-6-phosphate using glutamate as the amine donor.

  • NtdB : Haloacid dehalogenase superfamily phosphatase, dephosphorylating kanosamine-6-phosphate to yield free kanosamine .

Key Data :

ParameterValueSource
Host Strain E. coli SP1.1
Fermentation Type Fed-batch (glucose-limited)
Titer 8 g/L
Key Intermediate 3-oxo-glucose-6-phosphate

This method achieves high titers under industrially viable conditions, making it preferable for large-scale production.

Enzymatic Transamination via PLP-Dependent NtdA

Structural and mechanistic insights into NtdA, the aminotransferase central to microbial biosynthesis, reveal its role in equatorial transamination. Crystallographic studies delineate three stages:

  • Internal Aldimine Formation : PLP covalently binds Lys-247 in the active site.

  • External Aldimine Intermediate : 3-oxo-glucose-6-phosphate forms a Schiff base with PLP, facilitated by hydrogen bonding with Tyr-142 and Asp-170.

  • Glutamate-Driven Amine Transfer : Glutamate donates an amino group, regenerating PLP and releasing alpha-D-kanosamine-6-phosphate .

Structural Highlights :

  • Active Site Residues : Tyr-142, Asp-170, and Arg-376 stabilize the substrate.

  • Cofactor Dynamics : PLP shifts from an anti to syn conformation during catalysis.

Comparative Analysis of Preparation Methods

MethodAdvantagesLimitationsYield/Scale
Chemical Synthesis High stereochemical controlMultistep, low scalability~70% (key steps)
Microbial Biosynthesis Scalable, high titerRequires genetic engineering8 g/L
Enzymatic Transamination Specific, green chemistryCofactor dependencyN/A

Q & A

Q. What are the established synthetic pathways for alpha-D-kanosamine(1+), and how are they validated?

Alpha-D-kanosamine(1+) is typically synthesized via glycosylation reactions or enzymatic modification of precursor sugars. Validation involves nuclear magnetic resonance (NMR) spectroscopy for structural elucidation (e.g., 1^1H, 13^13C, and 2D-COSY), mass spectrometry (MS) for molecular weight confirmation, and chromatography (HPLC or GC) for purity assessment. For reproducibility, experimental protocols must include solvent systems, temperature control, and catalyst specifications. Researchers should cross-reference synthetic procedures with prior literature to identify potential inconsistencies in stereochemical outcomes .

Q. Which spectroscopic techniques are most reliable for characterizing alpha-D-kanosamine(1+), and how should data be interpreted?

Key techniques include:

  • NMR : Assign peaks using DEPT-135 for carbon hybridization and HSQC/TOCSY for connectivity.
  • IR Spectroscopy : Identify functional groups (e.g., amine stretching at ~3300 cm1^{-1}).
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion [M+H]+^+. Data interpretation should align with established spectral databases (e.g., SciFinder, PubChem) and include error margins for chemical shift values (±0.01 ppm for 1^1H NMR) .

Q. How can researchers ensure reproducibility in alpha-D-kanosamine(1+) synthesis?

Reproducibility requires:

  • Detailed experimental logs (reagent purity, reaction times, ambient conditions).
  • Validation via independent replication by lab members.
  • Reporting anomalies (e.g., unexpected byproducts) in supplementary materials. Adherence to journal guidelines for experimental sections, such as separating primary data from supplementary details, is critical .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data for alpha-D-kanosamine(1+)?

Contradictions often arise from variability in assay conditions (e.g., cell lines, concentration ranges). Mitigation strategies include:

  • Meta-analysis : Systematically compare studies using PRISMA frameworks to identify confounding variables .
  • Dose-response curves : Validate EC50_{50}/IC50_{50} values across multiple replicates.
  • Orthogonal assays : Confirm activity via fluorescence-based and enzymatic assays .

Q. What computational approaches are optimal for modeling alpha-D-kanosamine(1+) interactions with biological targets?

Advanced methods include:

  • Molecular Dynamics (MD) : Simulate ligand-receptor binding using AMBER or GROMACS with explicit solvent models.
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities.
  • QM/MM : Combine quantum mechanics (DFT) and molecular mechanics for electronic structure insights. Validate models against experimental crystallography or mutagenesis data .

Q. How to design a robust structure-activity relationship (SAR) study for alpha-D-kanosamine(1+) derivatives?

Key steps:

  • Scaffold diversification : Modify functional groups (e.g., amine acetylation, glycosidic linkage variation).
  • High-throughput screening (HTS) : Use plate readers to assess bioactivity across derivatives.
  • Multivariate analysis : Apply PCA or clustering algorithms to correlate structural features with activity .

Q. What strategies address discrepancies in alpha-D-kanosamine(1+)’s reported solubility and stability profiles?

  • Solubility : Measure via shake-flask method in buffers (pH 1–13) and use Hansen solubility parameters for prediction.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH) with LC-MS monitoring.
  • Data reconciliation : Apply statistical tools (ANOVA, t-tests) to identify outliers .

Methodological Frameworks

Q. How to conduct a systematic review of alpha-D-kanosamine(1+)’s pharmacological applications?

Follow Cochrane Handbook guidelines:

  • Define inclusion/exclusion criteria (e.g., in vitro vs. in vivo studies).
  • Use Boolean operators (AND/OR/NOT) in databases (PubMed, SciFinder) for targeted searches.
  • Assess bias via ROBINS-I tool for non-randomized studies .

Q. What ethical and feasibility criteria apply to in vivo studies of alpha-D-kanosamine(1+)?

  • FINER Criteria : Ensure studies are Feasible, Interesting, Novel, Ethical, and Relevant.
  • IACUC Approval : Document animal welfare protocols (e.g., dose limits, endpoint criteria).
  • Power analysis : Calculate sample sizes to minimize Type I/II errors .

Q. How to integrate interdisciplinary data (e.g., chemical, biological) in alpha-D-kanosamine(1+) research?

  • Data fusion : Use platforms like KNIME or Python pandas to merge spectral, bioactivity, and omics datasets.
  • Machine learning : Train models (e.g., random forests) to predict novel applications.
  • Cross-validation : Partner with external labs to verify findings .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-D-kanosamine(1+)
Reactant of Route 2
alpha-D-kanosamine(1+)

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